2-Phenoxypropylamine
Overview
Description
2-Phenoxypropylamine is a compound that has been synthesized from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . It has a molecular weight of 187.66 g/mol . The compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Phenoxypropylamine involves a series of reactions including Leukart reductive amination, acylation, and substitution . The process is simple and moderate, and the desired products have been synthesized and identified on the basis of elemental analysis, 1H-NMR, and MS .
Molecular Structure Analysis
The molecular formula of 2-Phenoxypropylamine is C9H14ClNO . The InChI key is CGOBBGUREQJPPH-UHFFFAOYSA-N . The compound has a rotatable bond count of 3 and a topological polar surface area of 35.2 Ų .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Phenoxypropylamine have been described in the literature . The hydrochloric acid salt of roxatidine acetic ester was prepared in 28.8% yield by the reaction of 3 with AcOK .
Physical And Chemical Properties Analysis
2-Phenoxypropylamine has a molecular weight of 187.66 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound is insoluble in water .
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
2-Phenoxypropylamine is used in the synthesis of Roxatidine Acetate , a H2-receptor antagonist used for the control of peptic ulcer disease . The introduction of Roxatidine Acetate has led to intense synthetic efforts by medicinal chemists in this therapeutic area to prepare highly efficacious drugs with greater potency and lower toxicity .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of Roxatidine Acetate involves a series of reactions including Leukart reductive amination, acylation, and substitution . On the basis of the bioisosterism principle, phenoxypropylamines were prepared from compound 3 using primary amines . The process is simple and moderate. The desired products were synthesized and identified on the basis of elemental analysis, 1H-NMR, and MS .
Thorough Summary of the Results or Outcomes Obtained
From the biological activity results, it was found that two of the synthesized compounds showed significant gastric acid antisecretory activity . The hydrochloric acid salt of Roxatidine Acetic Ester 4 was prepared in 28.8% yield by the reaction of 3 with AcOK .
Application in the Field of Pharmaceutical Chemistry
Specific Scientific Field
The specific scientific field is Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
2-Phenoxypropylamine is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Application in the Field of Biochemistry
Specific Scientific Field
The specific scientific field is Biochemistry .
Comprehensive and Detailed Summary of the Application
2-Phenoxypropylamine is used in the synthesis of phenoxypropylamine derivatives . These derivatives have been evaluated for their gastric acid antisecretory activity .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of phenoxypropylamine derivatives involves a series of reactions starting from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . Six phenoxypropylamine derivatives were then synthesized by the reaction of this compound with primary amines, followed by oxalic acid to obtain their corresponding salts .
Thorough Summary of the Results or Outcomes Obtained
From the biological activity results, it was found that two of the synthesized compounds showed significant gastric acid antisecretory activity . The desired products were synthesized and identified on the basis of elemental analysis, 1H-NMR, and MS .
Safety And Hazards
The safety data sheet for 2-Phenoxypropylamine indicates that it should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-phenoxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPWKSZPLYUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypropylamine | |
CAS RN |
6437-49-6 | |
Record name | 2-Phenoxy-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6437-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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